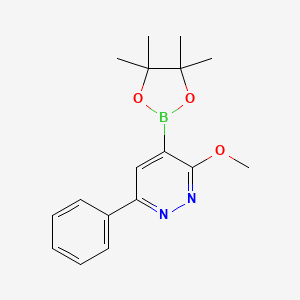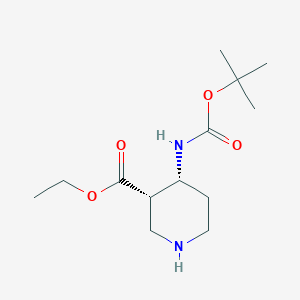
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,5-difluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 2,5-difluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The intermediate product is subjected to hydrogenation in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.
Catalytic Hydrogenation: Employing continuous flow reactors for efficient hydrogenation processes.
化学反応の分析
Types of Reactions
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogen gas and a metal catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(2,5-difluorophenyl)cyclohexanone.
Reduction: Formation of 4-(2,5-difluorophenyl)cyclohexane.
Substitution: Formation of substituted difluorophenyl derivatives.
科学的研究の応用
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism by which Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to neurotransmission or cellular metabolism.
類似化合物との比較
Similar Compounds
4-(2,5-Difluorophenyl)cyclohexanone: Similar structure but lacks the hydroxyl group.
4-(2,5-Difluorophenyl)cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.
Uniqueness
Rel-(1s,4s)-4-(2,5-difluorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the difluorophenyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C12H14F2O |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
4-(2,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h3,6-8,10,15H,1-2,4-5H2 |
InChIキー |
GLPJQENQXSXLRJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=C(C=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


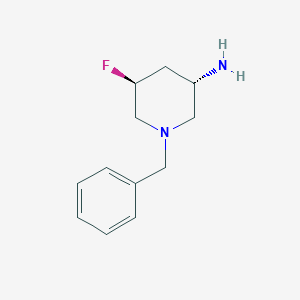
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

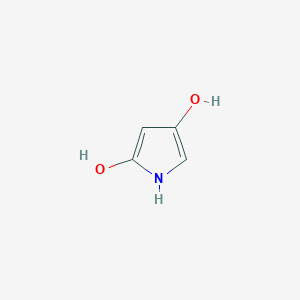
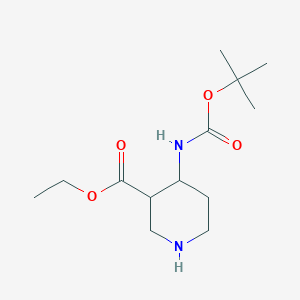

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
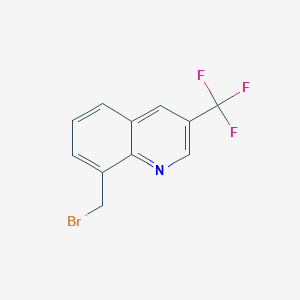
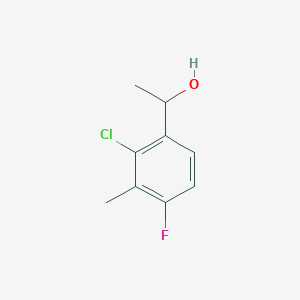
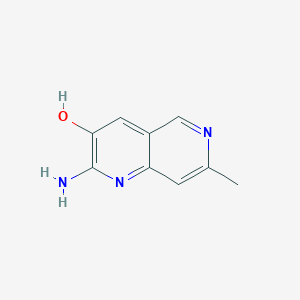
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
